Fmoc-N-Me-Thr(tBu)-OH Fmoc-N-Me-Thr(tBu)-OH
Brand Name: Vulcanchem
CAS No.: 117106-20-4
VCID: VC21545102
InChI: InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21+/m1/s1
SMILES: Array
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol

Fmoc-N-Me-Thr(tBu)-OH

CAS No.: 117106-20-4

Cat. No.: VC21545102

Molecular Formula: C24H29NO5

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-N-Me-Thr(tBu)-OH - 117106-20-4

Specification

CAS No. 117106-20-4
Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
IUPAC Name (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Standard InChI InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21+/m1/s1
Standard InChI Key VIUVLZHFMIFLHU-VFNWGFHPSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Canonical SMILES CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Introduction

Chemical Identity and Structure

Fmoc-N-Methyl-O-tert-butyl-L-threonine (CAS: 117106-20-4) is a protected derivative of the amino acid threonine. It has a molecular formula of C24H29NO5 and a molecular weight of 411.49 g/mol . The compound's structure features several key components:

  • A threonine backbone with (2S,3R) stereochemistry

  • An N-methyl group at the alpha amino position

  • A fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus

  • A tert-butyl (tBu) protecting group on the hydroxyl side chain of threonine

The compound is also known by several synonyms including Fmoc-N-Me-Thr(tBu)-OH, (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid, and N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-threonine .

Physical and Chemical Properties

This compound exhibits specific physicochemical properties that are important for its handling and application in synthesis:

PropertyValue
Physical AppearanceWhite to light yellow powder/solid
Melting Point220-225°C
Boiling Point562.4±50.0°C (Predicted)
Density1.185±0.06 g/cm³ (Predicted)
Optical Activity[α]22/D +16.0°, c = 0.5% in methanol
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
pKa3.43±0.10 (Predicted)
Storage Temperature2-8°C

The compound's physical properties, particularly its solubility profile and stability, make it suitable for various synthetic applications, especially in solid-phase peptide synthesis .

Synthesis Methods

Several approaches exist for synthesizing Fmoc-N-Methyl-O-tert-butyl-L-threonine, with solid-phase synthesis being particularly effective for laboratory-scale preparation.

Solid-Phase Synthesis Approach

A notable method for synthesizing this compound involves using 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid . This approach offers several advantages:

  • It prevents unwanted side reactions during the methylation process

  • It allows for efficient purification

  • It results in high yields and purity of the final product

The synthesis typically follows these key steps:

  • Loading the amino acid onto the 2-CTC resin

  • N-methylation using either dimethyl sulfate or methyl iodide as methylating agents

  • Cleavage from the resin under mild acidic conditions

  • Purification by appropriate methods such as chromatography

Comparative Yields from Different Methylation Strategies

Research has demonstrated that both dimethyl sulfate and methyl iodide can be used effectively for the N-methylation step, though with different efficiency profiles:

Methylation ReagentAmino AcidResin (mg)Loading (mEq/g)Theoretical Yield (mg)Experimental Yield (mg)% YieldRetention Time (tr)% Purity
Dimethyl sulfateThr(tBu)152.51.5497.071.173.36.00790.83
Methyl iodideβAla155.51.7689.281.591.35.25794.07

The table demonstrates that while both methods are viable, the choice of methylation reagent can impact the final yield and purity of the synthesized compound .

Applications in Peptide Chemistry

Fmoc-N-Methyl-O-tert-butyl-L-threonine serves critical functions in various aspects of peptide chemistry and biochemical research.

Solid-Phase Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it offers several advantages:

  • The Fmoc group can be selectively removed under basic conditions (typically using piperidine)

  • The tert-butyl protecting group remains stable during Fmoc removal but can be cleaved under acidic conditions

  • The N-methylation provides specific conformational constraints to the resulting peptide

  • It allows for the incorporation of N-methylated amino acids into peptides, which can enhance their pharmacological properties

This orthogonal protection strategy enables precise control during peptide assembly, making it invaluable for the synthesis of complex peptides with specific structural requirements.

Enhancing Peptide Stability

N-methylation of amino acids in peptides has been shown to:

  • Increase resistance to enzymatic degradation

  • Enhance membrane permeability

  • Improve bioavailability

  • Modify the secondary structure of peptides

These properties make Fmoc-N-Methyl-O-tert-butyl-L-threonine particularly valuable for developing peptide-based therapeutics with improved pharmacokinetic profiles .

Research Applications

The compound has found diverse applications across multiple fields of scientific research.

Drug Development

Fmoc-N-Methyl-O-tert-butyl-L-threonine has been utilized in the development of various peptide-based drugs:

  • In the preparation of antifungal cyclic depsipeptide petriellin

  • In the synthesis of peptidomimetic compounds with enhanced stability against proteolytic degradation

  • In creating peptides with improved oral bioavailability

The incorporation of N-methylated amino acids like this compound can significantly alter the pharmacological properties of peptide therapeutics, making them more suitable for clinical applications.

Protein Engineering

Researchers have employed this compound in protein engineering applications to:

  • Modify protein structures

  • Enhance protein stability

  • Alter protein-protein interactions

  • Study the effects of N-methylation on protein folding and function

These applications provide valuable insights into protein structure-function relationships and aid in the development of protein-based therapeutics with improved properties.

Analytical Chemistry

The compound has applications in analytical chemistry, particularly in:

  • Characterizing peptides and proteins

  • Studying peptide interactions and stability

  • Developing methods for analyzing N-methylated peptides

These analytical applications contribute to a better understanding of peptide chemistry and facilitate the development of improved analytical techniques.

SupplierProduct FormPurityPrice (Approximate)
Qingdao RENAS Polymer Material Co., Ltd.Not specified99%US $0.00 / kg (minimum order: 20kg)
Career Henan Chemical CoNot specified99%US $1.00 / KG (minimum order: 1KG)
Sigma-AldrichPowder or crystals97%Variable based on quantity

The commercial availability of high-purity Fmoc-N-Methyl-O-tert-butyl-L-threonine has facilitated its widespread use in research and pharmaceutical development. The pricing trends suggest that industrial-scale production has made this compound more accessible for various applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator